molecular formula C9H8Cl2N2 B11887493 2,6-Dichloro-5-propylnicotinonitrile

2,6-Dichloro-5-propylnicotinonitrile

Cat. No.: B11887493
M. Wt: 215.08 g/mol
InChI Key: AMMQPBAIRNGWQW-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-propylnicotinonitrile is a chemical compound with the molecular formula C₉H₈Cl₂N₂ and a molecular weight of 215.08 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a propyl group at the 5 position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-propylnicotinonitrile typically involves the chlorination of 5-propylnicotinonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-propylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution: Formation of 2,6-diamino-5-propylnicotinonitrile or 2,6-dithiopropyl-5-propylnicotinonitrile.

    Oxidation: Formation of 2,6-dichloro-5-propylnicotinic acid.

    Reduction: Formation of 2,6-dichloro-5-propylnicotinamide.

Scientific Research Applications

2,6-Dichloro-5-propylnicotinonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-propylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-5-propylnicotinonitrile is unique due to the specific positioning of the chlorine atoms and the propyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted research and development .

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

2,6-dichloro-5-propylpyridine-3-carbonitrile

InChI

InChI=1S/C9H8Cl2N2/c1-2-3-6-4-7(5-12)9(11)13-8(6)10/h4H,2-3H2,1H3

InChI Key

AMMQPBAIRNGWQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(N=C1Cl)Cl)C#N

Origin of Product

United States

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